molecular formula C19H23N5O B13878752 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide

Cat. No.: B13878752
M. Wt: 337.4 g/mol
InChI Key: DYXIMXYEWQYQLU-UHFFFAOYSA-N
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Description

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with dimethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the intermediate compound with propanamide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide involves its interaction with specific molecular targets. It is known to inhibit protein kinases, which play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, the compound can modulate their activity, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group

Properties

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide

InChI

InChI=1S/C19H23N5O/c1-4-15(25)20-10-11-21-18-16-12(2)13(3)22-19(16)24-17(23-18)14-8-6-5-7-9-14/h5-9H,4,10-11H2,1-3H3,(H,20,25)(H2,21,22,23,24)

InChI Key

DYXIMXYEWQYQLU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCNC1=NC(=NC2=C1C(=C(N2)C)C)C3=CC=CC=C3

Origin of Product

United States

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